4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol
Description
4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol is an organic compound with the molecular formula C14H11BrClNO2.
Properties
IUPAC Name |
4-bromo-2-[(3-chloro-4-methoxyphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-14-5-3-11(7-12(14)16)17-8-9-6-10(15)2-4-13(9)18/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATWUKVVGIRFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 4-Bromo-2-Hydroxybenzaldehyde
The aldehyde precursor, 4-bromo-2-hydroxybenzaldehyde, is typically synthesized via electrophilic bromination of 2-hydroxybenzaldehyde (salicylaldehyde). Bromination occurs regioselectively at the para position relative to the hydroxyl group due to directing effects.
Method A: Direct Bromination
A solution of salicylaldehyde in acetic acid is treated with bromine (Br₂) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, yielding 4-bromo-2-hydroxybenzaldehyde after quenching with ice water.
$$
\text{2-Hydroxybenzaldehyde} + \text{Br}2 \xrightarrow{\text{CH}3\text{COOH}} \text{4-Bromo-2-hydroxybenzaldehyde} + \text{HBr}
$$
Key Parameters :
- Temperature control (0–5°C) minimizes di-bromination.
- Yields: ~60–70% after recrystallization from ethanol.
Method B: Directed Ortho-Metallation
Alternatively, lithiation of 2-hydroxybenzaldehyde using LDA (lithium diisopropylamide) followed by quenching with Br₂ or N-bromosuccinimide (NBS) enhances regioselectivity.
Schiff Base Formation via Condensation
The target compound is synthesized by condensing 4-bromo-2-hydroxybenzaldehyde with 3-chloro-4-methoxyaniline under acidic conditions.
General Procedure :
- Reactants :
- 4-Bromo-2-hydroxybenzaldehyde (1 equiv)
- 3-Chloro-4-methoxyaniline (1.1 equiv)
- Solvent: Ethanol or methanol
- Catalyst: Glacial acetic acid (2–3 drops)
Reaction Conditions :
- Reflux at 80°C for 4–6 hours.
- Progress monitored by TLC (hexane:ethyl acetate, 3:1).
Workup :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine (C=N) bond. The E-isomer predominates due to steric hindrance between the aromatic rings.
Alternative Routes and Modifications
- Microwave-Assisted Synthesis : Reducing reaction time to 15–20 minutes under microwave irradiation (300 W) while maintaining yields >85%.
- Solvent-Free Conditions : Grinding reactants with a catalytic amount of p-toluenesulfonic acid (PTSA) achieves similar efficiency.
Optimization of Reaction Conditions
Catalytic Systems
Solvent Effects
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol | 75 | 6 |
| Methanol | 72 | 5 |
| Toluene | 65 | 8 |
| Solvent-Free | 68 | 4 |
Ethanol balances solubility and environmental considerations.
Structural Characterization
Spectroscopic Analysis
IR Spectroscopy :
¹H NMR (400 MHz, CDCl₃) :
Mass Spectrometry :
Chemical Reactions Analysis
4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antioxidant Activity
Research has indicated that Schiff base compounds, including 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol, exhibit significant antioxidant properties. These compounds are capable of scavenging free radicals, which can contribute to oxidative stress and various diseases. A study highlighted the synthesis of similar compounds that demonstrated antioxidant activity through DPPH assays, indicating potential therapeutic benefits in combating oxidative damage.
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects against various pathogens. The presence of halogen substituents (bromine and chlorine) may enhance its efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents. Research into related Schiff bases has shown promising results in inhibiting microbial growth, suggesting that 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol could have similar applications.
Anticancer Potential
The structural characteristics of 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol suggest potential anticancer properties. Studies on related compounds have indicated their ability to induce apoptosis in cancer cells and inhibit tumor growth. This is attributed to the compound's interaction with cellular pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The bromine and chlorine atoms may also contribute to the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar compounds to 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol include:
- 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}aniline
- 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}benzene
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.
Biological Activity
The compound 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol is a Schiff base characterized by its unique molecular structure, which includes a bromine atom, a chloro group, and a methoxy group attached to a phenolic framework. Its molecular formula is with a molecular weight of approximately 340.6 g/mol . This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties.
Antimicrobial Activity
Research indicates that Schiff bases, including 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol, exhibit varying degrees of antimicrobial activity against different bacterial strains. Studies have shown that metal complexes derived from Schiff bases demonstrate enhanced antibacterial properties compared to their free ligands. Specifically, compounds similar to 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing moderate antimicrobial activity .
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 25 mm | Moderate |
| Bacillus subtilis | 20 mm | Moderate |
| Escherichia coli | 15 mm | Low |
The mechanism behind this activity is believed to be linked to the compound's ability to penetrate bacterial cell walls more effectively due to its lipophilicity and structural characteristics .
Antioxidant Activity
In addition to antimicrobial properties, 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol has been evaluated for its antioxidant potential. Antioxidant activity is crucial for combating oxidative stress and preventing cellular damage. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay has been commonly used to assess the free radical scavenging ability of this compound.
Preliminary results indicate that the compound exhibits notable antioxidant activity with an EC50 value of approximately 10.46 ppm, suggesting its potential utility in therapeutic applications aimed at oxidative stress-related conditions .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various Schiff base derivatives demonstrated enhanced antibacterial activity when coordinated with metal ions. The presence of halogenated and methoxy groups in the structure of 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol was found to significantly influence its interaction with bacterial cell membranes, leading to increased efficacy against Gram-positive strains .
- Antioxidant Activity Assessment : In a comparative analysis of several Schiff bases, 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol showed superior antioxidant capabilities compared to other derivatives lacking similar substituents. This study highlighted the importance of structural modifications in enhancing biological activity .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol, and how can reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Schiff base condensation between 4-bromo-2-hydroxybenzaldehyde and 3-chloro-4-methoxyaniline. Key parameters include solvent choice (e.g., ethanol or methanol), temperature (60–80°C), and reaction time (4–6 hrs). Catalytic acetic acid (1–2 drops) enhances imine formation. Yields typically range from 65–85%, with purity confirmed by TLC and recrystallization in ethanol .
Q. How is the E-configuration of the imine group confirmed experimentally?
- Methodological Answer : The E-configuration is determined via X-ray crystallography, which reveals the dihedral angle between the aromatic rings (e.g., ~40–50°) and the planarity of the imine bond (C=N bond length: ~1.28–1.30 Å). NMR spectroscopy also supports this: the absence of coupling between the imine proton and adjacent substituents in -NMR indicates trans geometry .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FTIR : Confirms the presence of O–H (3200–3500 cm), C=N (1620–1640 cm), and C–Br (550–650 cm) stretches.
- - and -NMR : Assigns aromatic protons (δ 6.8–8.0 ppm) and carbons, methoxy groups (δ ~3.8 ppm for ; δ ~55 ppm for ), and the imine proton (δ ~8.5 ppm).
- UV-Vis : Identifies π→π* transitions (250–300 nm) and n→π* transitions (350–400 nm) .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) enhance understanding of this compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict frontier molecular orbitals (HOMO-LUMO gap: ~3.5–4.0 eV), electrostatic potential maps (revealing nucleophilic/electrophilic sites), and Mulliken charges. These correlate with experimental UV-Vis data and predict reactivity toward electrophilic substitution at the para position of the phenol ring .
Q. What contradictions arise when comparing crystallographic data with spectroscopic results, and how are they resolved?
- Methodological Answer : Discrepancies in bond lengths (e.g., C=N: 1.28 Å crystallographic vs. 1.32 Å DFT) may arise from crystal packing effects or solvent interactions. Hybrid methods, such as combining X-ray data with solvent-phase DFT optimizations, resolve these. For example, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-stacking) that distort bond metrics in the solid state .
Q. How does this compound interact with biological targets (e.g., enzymes), and what experimental designs validate these interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to targets like tyrosinase or cytochrome P450. Validation involves:
- In vitro assays : Measure IC values for enzyme inhibition.
- Fluorescence quenching : Monitor static/dynamic interactions using Stern-Volmer plots.
- Circular Dichroism (CD) : Detect conformational changes in proteins upon binding .
Q. What strategies mitigate challenges in reproducing synthetic yields or purity across labs?
- Methodological Answer : Standardize protocols using:
- Purity controls : HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% purity thresholds.
- Moisture-sensitive steps : Conduct reactions under inert atmosphere (N/Ar).
- Crystallization optimization : Screen solvents (e.g., DMSO/water vs. ethanol/water) to improve crystal habit and yield .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
